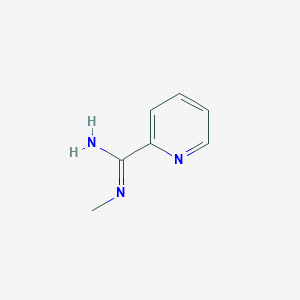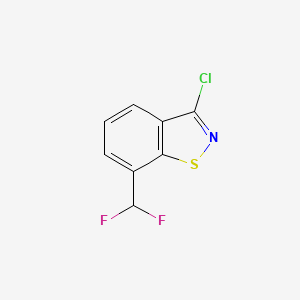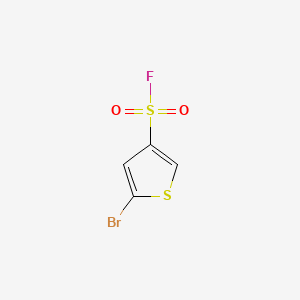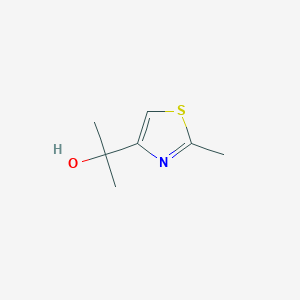
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride is a chemical compound with the molecular formula C11H17ClN4O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a diazepane ring attached to a pyridine ring, which is further connected to a carboxamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride typically involves the reaction of 2-chloronicotinic acid with 1,4-diazepane in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to achieve high yield and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism.
類似化合物との比較
Similar Compounds
- 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride
- 2-(1,4-Diazepan-1-yl)nicotinonitrile dihydrochloride
Uniqueness
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diazepane ring with a pyridine and carboxamide group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
特性
分子式 |
C11H18Cl2N4O |
|---|---|
分子量 |
293.19 g/mol |
IUPAC名 |
2-(1,4-diazepan-1-yl)pyridine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H16N4O.2ClH/c12-10(16)9-3-1-5-14-11(9)15-7-2-4-13-6-8-15;;/h1,3,5,13H,2,4,6-8H2,(H2,12,16);2*1H |
InChIキー |
PWOPXNVWQFJYJM-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)C(=O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9H-fluoren-9-yl)methyl4-[3-oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[2-benzofuran-1,9'-xanthen]-6'-yl]piperazine-1-carboxylate](/img/structure/B13568069.png)


![1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13568079.png)

![4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate](/img/structure/B13568088.png)





![Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)


